This compound is derived from the natural steroid hormone cortisol and is synthesized for use in various medical formulations. It is categorized under corticosteroids, which are known for their anti-inflammatory and immunosuppressive properties. The compound is utilized in quality control processes and analytical studies during the production of Triamcinolone Acetonide formulations .
The synthesis of 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide typically involves several chemical reactions that modify the parent steroid structure. While specific methodologies can vary, the general approach includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical during these steps to ensure high yields and purity of the final product .
The molecular structure of 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide features a steroid backbone characterized by four fused cycloalkane rings. Key structural features include:
The compound's structural formula can be represented as follows:
This structure plays a crucial role in its pharmacological effects and interactions within biological systems .
9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide participates in various chemical reactions typical of steroids, including:
These reactions are essential for developing formulations that optimize therapeutic efficacy while minimizing side effects .
The mechanism of action of 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide involves binding to glucocorticoid receptors in target tissues. Upon binding, this complex translocates to the nucleus where it interacts with specific DNA sequences to regulate gene expression. Key aspects include:
These actions contribute to its therapeutic use in conditions such as asthma, allergies, and autoimmune diseases .
The physical and chemical properties of 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide include:
These properties influence its formulation in pharmaceutical preparations and affect its stability during storage .
The scientific applications of 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide encompass:
9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide (CAS: 5541-37-7) is systematically named as (16α)-21-Hydroxy-16,17-((1-methylethylidene)bis(oxy))pregna-1,4,9(11)-triene-3,20-dione according to steroid nomenclature rules [1] [10]. Alternative IUPAC nomenclature designates it as (6aS,8aS,8bS,11aR,12aS,12bS)-8b-(2-hydroxyacetyl)-6a,8a,10,10-tetramethyl-1,2,6a,8,8a,8b,11a,12,12a,12b-decahydro-4H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4-one, reflecting its complex polycyclic structure with specific stereochemical configurations [2] [7]. The molecule is pharmaceutically classified as a structural analog and process-related impurity of Triamcinolone Acetonide (TCA), distinguished by systematic modifications to the parent steroid framework.
This compound exhibits three critical structural deviations from the parent drug Triamcinolone Acetonide:
These modifications significantly alter the molecule's three-dimensional conformation and electronic distribution. The acetonide moiety (isopropylidenedioxy bridge between C16-C17) remains intact, preserving the characteristic ketal functionality of this corticosteroid class. The molecular formula (C₂₄H₃₀O₅; MW: 398.49 g/mol) confirms the absence of fluorine and reduced oxygen content compared to Triamcinolone Acetonide (C₂₄H₃₁FO₆) [1] [2] [9].
Table 1: Structural Comparison with Triamcinolone Acetonide
Structural Feature | Triamcinolone Acetonide | 9-Desfluoro-11-dehydroxy Analog |
---|---|---|
C9 Substituent | Fluorine | Hydrogen |
C11 Functional Group | β-Hydroxyl | None (unsaturation at C9-C11) |
C16-C17 Configuration | Acetonide bridge | Acetonide bridge |
Molecular Formula | C₂₄H₃₁FO₆ | C₂₄H₃₀O₅ |
Molecular Weight | 434.50 g/mol | 398.49 g/mol |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7